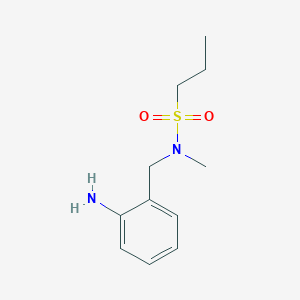![molecular formula C20H18N2O4 B14889035 (2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and an oxobutenoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The next step involves the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. This reaction typically requires a benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxobutenoic Acid Group: The final step involves the formation of the oxobutenoic acid group through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxobutenoic acid group to a hydroxybutanoic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxybutanoic acid derivatives.
Substitution: Various substituted benzoyl derivatives.
科学研究应用
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
- N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one
Uniqueness
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.
属性
分子式 |
C20H18N2O4 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
(E)-4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H18N2O4/c23-18(10-11-19(24)25)21-16-8-9-17-15(13-16)7-4-12-22(17)20(26)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,23)(H,24,25)/b11-10+ |
InChI 键 |
HTCTXEKNVTYRDD-ZHACJKMWSA-N |
手性 SMILES |
C1CC2=C(C=CC(=C2)NC(=O)/C=C/C(=O)O)N(C1)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C=CC(=O)O)N(C1)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




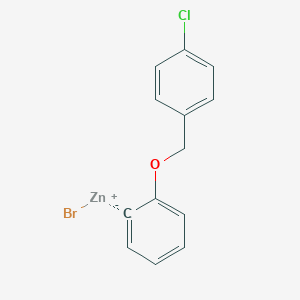
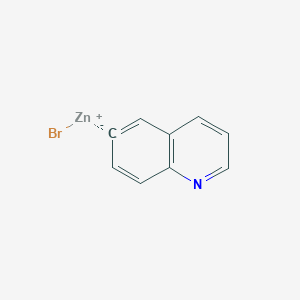

![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
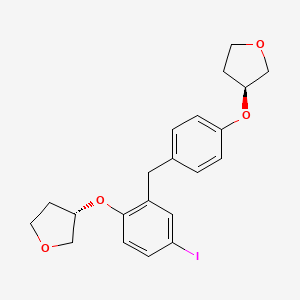
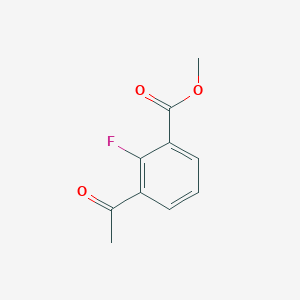

![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)

